molecular formula C17H14N2O3 B8335721 4-[2-[1-Oxo-1,2-dihydrophthalazin-2-yl]ethoxy]benzaldehyde

4-[2-[1-Oxo-1,2-dihydrophthalazin-2-yl]ethoxy]benzaldehyde

Cat. No.: B8335721
M. Wt: 294.30 g/mol
InChI Key: ULYBILPYIXUAES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-[1-Oxo-1,2-dihydrophthalazin-2-yl]ethoxy]benzaldehyde is an organic compound with the molecular formula C17H14N2O3 and a molecular weight of 294.3 g/mol . This compound is known for its unique structure, which includes a phthalazinone moiety linked to a benzaldehyde group through an ethoxy bridge. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[1-Oxo-1,2-dihydrophthalazin-2-yl]ethoxy]benzaldehyde typically involves the reaction of 1,2-dihydrophthalazin-1-one with 4-formylphenoxyethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[2-[1-Oxo-1,2-dihydrophthalazin-2-yl]ethoxy]benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[2-[1-Oxo-1,2-dihydrophthalazin-2-yl]ethoxy]benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-[1-Oxo-1,2-dihydrophthalazin-2-yl]ethoxy]benzaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The phthalazinone moiety may play a crucial role in its biological activity by binding to enzymes or receptors, thereby modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-[1-Oxo-1,2-dihydrophthalazin-2-yl]ethoxy]benzaldehyde is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This makes it a valuable compound for various research applications and the development of new chemical entities .

Properties

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

4-[2-(1-oxophthalazin-2-yl)ethoxy]benzaldehyde

InChI

InChI=1S/C17H14N2O3/c20-12-13-5-7-15(8-6-13)22-10-9-19-17(21)16-4-2-1-3-14(16)11-18-19/h1-8,11-12H,9-10H2

InChI Key

ULYBILPYIXUAES-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NN(C2=O)CCOC3=CC=C(C=C3)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 4-(2-bromoethoxy)benzaldehyde (4.97 g), 1(2H)-phthalazinone (3.27 g), potassium carbonate (6.20 g) and N,N-dimethylformamide (50 ml) was stirred at 80° C. for 5 hours. After cooling, the reaction mixture was poured into water, which was extracted with ethyl acetate. The ethyl acetate layer was washed with saturated aqueous sodium chloride solution, dried (MgSO4) and concentrated to obtain 4-[2-[1-oxo-2(1H)-phthalazinyl]ethoxy]benzaldehyde (5.36 g, yield 84%) as colorless crystals. This was recrystallized from ethyl acetate-hexane. Melting point: 126–127° C.
Quantity
4.97 g
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3.27 g
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6.2 g
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50 mL
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Synthesis routes and methods II

Procedure details

##STR31## The title compound (700 mg, 44%) was prepared from 1(2H)-phthalazinone (800 mg, 5.48 mmol) (Ref: Chemistry of Heterocyclic Compounds; Condensed Pyridazines including Cinnolines and Phthalazines, edited by R. N. Castle; John Wiley and Sons, 27, (1973) 375-441), 4-[2-bromoethoxy]benzaldehyde (1.25 g, 5.48 mmol) and K2CO3 (1.5 g, 10.96 mmol) by a similar procedure to that described in preparation 2, mp: 104-106° C.
Quantity
800 mg
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reactant
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1.25 g
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1.5 g
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reactant
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Yield
44%

Synthesis routes and methods III

Procedure details

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